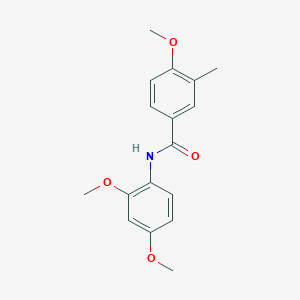![molecular formula C15H12F3NO4S B4686443 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4686443.png)
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
描述
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TFB-TBOA, and it belongs to the class of sulfonamides.
作用机制
The mechanism of action of TFB-TBOA involves the inhibition of glutamate transporters. Glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft. TFB-TBOA binds to the glutamate transporters and prevents them from functioning, leading to an accumulation of glutamate in the synaptic cleft.
Biochemical and physiological effects:
The biochemical and physiological effects of TFB-TBOA are primarily related to its role as a glutamate transporter blocker. By inhibiting glutamate transporters, TFB-TBOA can reduce the excessive release of glutamate and protect neurons from excitotoxicity. Additionally, TFB-TBOA has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the primary advantages of TFB-TBOA for lab experiments is its ability to inhibit glutamate transporters, which can be useful for studying the role of glutamate in various physiological and pathological processes. However, TFB-TBOA has some limitations as well. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments. Additionally, TFB-TBOA can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several potential future directions for research on TFB-TBOA. One area of interest is its use in the treatment of neurological disorders such as epilepsy and stroke. Additionally, TFB-TBOA may have potential as a therapeutic agent for anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of TFB-TBOA and to develop more effective methods of administration.
科学研究应用
TFB-TBOA has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its use as a glutamate transporter blocker. Glutamate is a neurotransmitter that plays a crucial role in synaptic transmission. However, excessive glutamate release can lead to excitotoxicity, which is a pathological process that results in neuronal damage and death. TFB-TBOA has been shown to inhibit glutamate transporters, thereby reducing excessive glutamate release and protecting neurons from excitotoxicity.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c16-15(17,18)10-2-1-3-11(8-10)19-24(20,21)12-4-5-13-14(9-12)23-7-6-22-13/h1-5,8-9,19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROYHZDQNPXEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)
![3-amino-6-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4686375.png)
![7-[(5-iodo-2-furyl)methylene]-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4686383.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4686385.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4686394.png)
![4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4686402.png)
![2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686408.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4686427.png)
![2-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4686433.png)
![N'-[(1-allyl-1H-indol-3-yl)methylene]-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B4686451.png)
![5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4686459.png)
![5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4686481.png)